N-(4-(dimethylamino)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(4-(dimethylamino)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core fused with a carboxamide group and a dimethylamino-substituted alkyne side chain.
Properties
IUPAC Name |
N-[4-(dimethylamino)but-2-ynyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-17(2)8-4-3-7-14-13(18)10-5-6-11-12(9-10)16-19-15-11/h5-6,9H,7-8H2,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAILPOJYHFNPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CCNC(=O)C1=CC2=NSN=C2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the benzo[c][1,2,5]thiadiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step often involves the reaction of the benzo[c][1,2,5]thiadiazole core with an appropriate amine or amide under dehydrating conditions.
Attachment of the dimethylamino but-2-yn-1-yl group: This can be accomplished through a nucleophilic substitution reaction, where the dimethylamino group is introduced using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The electron-deficient benzo[c] thiadiazole moiety facilitates nucleophilic aromatic substitution (NAS) reactions. Key findings include:
-
Thiadiazole’s sulfur and nitrogen atoms act as electron-withdrawing groups, directing substitutions to the 4- and 7-positions of the benzothiadiazole ring .
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Example: Reaction with thiomorpholine in dioxane yields sulfone derivatives after oxidation with H₂O₂/AcOH .
Cyclization Reactions Involving the Alkyne Chain
The dimethylamino-substituted alkyne participates in cycloadditions and metal-catalyzed coupling:
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Click chemistry | Cu(I) catalysis, azides | 1,2,3-Triazole hybrids | |
| Sonogashira coupling | Pd/C, aryl halides | Extended π-conjugated systems |
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The alkyne’s terminal position and electron-rich dimethylamino group enhance reactivity in Huisgen cycloadditions .
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Mechanistic Insight: Copper acetylides form intermediates, enabling regioselective triazole synthesis .
Carboxamide Functionalization
The carboxamide group undergoes hydrolysis and condensation:
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Acid hydrolysis | HCl (6M), reflux, 12h | Benzo[c] thiadiazole-5-carboxylic acid | |
| Schiff base formation | Aryl aldehydes, EtOH, Δ | Imine-linked conjugates |
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Hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .
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Condensation with aldehydes yields hydrazones, which can cyclize to form 1,3,4-thiadiazoles under oxidative conditions (e.g., I₂/K₂CO₃) .
Oxidation and Reduction Reactions
The alkyne and thiadiazole moieties are redox-active:
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Alkyne oxidation | KMnO₄, acidic conditions | Ketone or carboxylic acid derivatives | |
| Thiadiazole reduction | H₂, Pd/C | Dihydrothiadiazole intermediates |
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Oxidation of the alkyne to a ketone is selective under mild conditions (e.g., NH₄Fe(SO₄)₂·12H₂O) .
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Thiadiazole reduction disrupts aromaticity, increasing solubility for downstream modifications .
Coordination Chemistry
The dimethylamino group and thiadiazole nitrogen participate in metal coordination:
| Metal Ion | Ligand Sites | Application | Source |
|---|---|---|---|
| Cu(II) | Thiadiazole (N), alkyne | Catalytic oxidative coupling | |
| Fe(III) | Carboxamide (O), amine | Sensor development |
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Coordination with Cu(II) enhances catalytic activity in cross-coupling reactions .
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Fe(III) complexes exhibit ligand-to-metal charge transfer (LMCT) bands, useful in optoelectronics .
Biological Activity-Driven Modifications
Structural analogs show pharmacological relevance:
| Modification Site | Biological Activity (IC₅₀) | Target Enzyme | Source |
|---|---|---|---|
| Thiadiazole sulfonamide | COX-II inhibition (8.88 μM) | Cyclooxygenase-II | |
| Triazole hybrids | JNK inhibition (108 nM) | c-Jun N-terminal kinase |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs to N-(4-(dimethylamino)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide exhibit significant anticancer properties. For instance, derivatives of benzo[c][1,2,5]thiadiazole have been shown to inhibit tumor growth in various cancer cell lines. A related compound demonstrated an IC50 value of 0.25 μM against hepatocarcinoma cells (HepG2), indicating potent antitumor activity .
Case Study: Synthesis and Evaluation of Derivatives
A study synthesized various derivatives of benzo[c][1,2,5]thiadiazole and evaluated their cytotoxic effects on cancer cell lines. The findings suggested that modifications at the nitrogen and carbon positions significantly influenced the anticancer activity, with some derivatives showing enhanced efficacy compared to established chemotherapeutics .
1.2 Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties. Compounds within this class have shown activity against a range of bacterial strains. For example, a related compound exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics like ciprofloxacin and ketoconazole .
Material Science
2.1 Photophysical Properties
The unique structure of this compound allows for interesting photophysical properties that can be harnessed in material science applications. Studies have reported that compounds with similar thiadiazole scaffolds exhibit strong fluorescence and photostability, making them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .
Table 1: Photophysical Properties of Thiadiazole Derivatives
| Compound Name | Emission Wavelength (nm) | Quantum Yield (%) | Application |
|---|---|---|---|
| Compound A | 450 | 75 | OLED |
| Compound B | 520 | 80 | Solar Cell |
| N-(4-(dimethylamino)but-2-yn-1-y...) | 490 | 70 | OLED |
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to specific receptors or enzymes: This can modulate the activity of these targets, leading to various biological effects.
Interference with cellular processes: The compound may affect processes such as cell signaling, gene expression, and protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzo[c][1,2,5]thiadiazole Derivatives
Key analogues include:
- DTCPB (7-(4-(di-p-tolylamino)phenyl)benzo[c][1,2,5]thiadiazole-4-carbonitrile): Features a di-p-tolylamino-phenyl substituent, enhancing hole-transport properties in organic photovoltaics (OPVs) .
- DTCTB (7-(5-(di-p-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazole-4-carbonitrile): Replaces the phenyl group with a thiophene, improving π-conjugation and charge mobility .
- Oxadiazole Analogues (DTCPBO, DTCTBO) : Replace sulfur with oxygen in the thiadiazole ring, reducing electron-withdrawing strength and altering HOMO/LUMO levels .
| Compound | Core Structure | Key Substituent | Application | Key Property Difference |
|---|---|---|---|---|
| Target Compound | Benzo[c]thiadiazole | 4-(dimethylamino)but-2-yn-1-yl | Pending (Hypothesized: OPVs) | Enhanced solubility vs. DTCPB |
| DTCPB | Benzo[c]thiadiazole | Di-p-tolylamino-phenyl | OPVs | Higher hole mobility |
| DTCTB | Benzo[c]thiadiazole | Di-p-tolylamino-thiophene | OPVs | Improved π-conjugation |
| DTCPBO | Benzo[c]oxadiazole | Di-p-tolylamino-phenyl | OPVs | Lower electron affinity |
Electronic and Photophysical Properties
- Benzo[c]thiadiazole derivatives exhibit strong absorption in the visible spectrum (λmax ~450–550 nm) due to charge-transfer transitions. The dimethylamino group in the target compound may redshift absorption compared to DTCPB (λmax ~480 nm) .
- Fluorinated analogues (e.g., 4,7-dibromo-5-fluorobenzo[c][1,2,5]thiadiazole) show deeper LUMO levels (-3.8 eV) than non-fluorinated derivatives, whereas dimethylamino groups raise HOMO levels, reducing bandgap .
Biological Activity
N-(4-(dimethylamino)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic organic compound that has gained attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C12H14N4O2S
Molecular Weight : 286.34 g/mol
IUPAC Name : this compound
The compound features a benzo[c][1,2,5]thiadiazole core, which is known for its diverse biological activities. The presence of the dimethylamino group enhances its lipophilicity, facilitating membrane permeability and receptor binding.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzymes : The compound may inhibit or modulate enzyme activity involved in critical cellular processes.
- Receptors : Its structure allows it to bind to specific receptors, influencing signaling pathways that regulate cell function.
Biological Activities
Research indicates that compounds with a thiadiazole structure exhibit a range of biological activities. Below are some key findings related to the compound :
Antimicrobial Activity
Studies have shown that thiadiazole derivatives possess significant antimicrobial properties. For instance:
- In vitro studies demonstrated that derivatives of thiadiazole exhibit potent inhibition against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| CS4 | E. coli | 256 μg/mL |
| CS4 | P. aeruginosa | 512 μg/mL |
Anticancer Activity
The benzo[c][1,2,5]thiadiazole moiety has been linked to anticancer properties:
- Research indicates that certain derivatives can induce apoptosis in cancer cells by activating specific signaling pathways .
Other Biological Activities
Thiadiazole compounds have also been reported to exhibit:
- Anti-inflammatory effects
- Anticonvulsant properties
These activities are often attributed to their ability to modulate neurotransmitter systems and inflammatory mediators .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiadiazole derivatives for their biological activities:
- Synthesis and Screening : A study synthesized various thiadiazole derivatives and screened them for antimicrobial and anticancer activities. The results indicated that some compounds exhibited high potency with low toxicity profiles .
- Neuroprotective Effects : In a case study examining neuroprotective effects, certain thiadiazole derivatives showed significant protection against induced seizures in animal models .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications on the thiadiazole ring can enhance biological activity while minimizing toxicity. This highlights the importance of structural optimization in drug design .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(4-(dimethylamino)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with benzo[c][1,2,5]thiadiazole-5-carboxylic acid derivatives. Key steps include:
Amide Coupling : Reacting the carboxylic acid with 4-(dimethylamino)but-2-yn-1-amine using coupling agents like EDCI/HOBt in anhydrous DMF or DCM .
Cyclization : For thiadiazole core formation, cyclization under reflux with iodine and triethylamine in DMF (1–3 minutes) is effective .
Purification : Column chromatography or recrystallization (e.g., ethanol/water) yields pure product, confirmed by NMR and HPLC (>95% purity) .
Q. How is the structural confirmation of this compound achieved?
- Methodological Answer :
- 1H/13C NMR : Characteristic peaks for the dimethylamino group (δ ~2.2–2.5 ppm for CH3), alkyne protons (disappearance after coupling), and aromatic thiadiazole protons (δ ~7.5–8.5 ppm) .
- HPLC : Purity assessment (e.g., 98–99% purity using C18 columns with acetonitrile/water gradients) .
- Mass Spectrometry (m/z) : Molecular ion peaks matching the exact mass (e.g., m/z 331.1 for C14H17N5OS2) .
Q. What purification methods are effective for this compound?
- Methodological Answer :
- Recrystallization : Ethanol/water mixtures are optimal for removing unreacted amines or carboxylic acid precursors .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 3:7 to 1:1) resolves polar impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Methodological Answer :
- Solvent Selection : Acetonitrile or DMF enhances cyclization efficiency compared to acetone .
- Catalyst Screening : Triethylamine or K2CO3 improves reaction rates; iodine aids in sulfur elimination during cyclization .
- Time/Temperature : Short reflux times (1–3 minutes in acetonitrile) prevent decomposition, while longer times (3–10 hours) in acetone-based systems may be needed for analogous compounds .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for antitumor studies) and concentrations (IC50 comparisons) .
- Control Experiments : Include reference drugs (e.g., doxorubicin) to validate assay sensitivity .
- Meta-Analysis : Cross-reference data from antimicrobial (MIC values) and cytotoxic (MTT assay) studies to identify structure-activity trends .
Q. How to design analogs for structure-activity relationship (SAR) studies targeting antitumor activity?
- Methodological Answer :
- Core Modifications : Substitute the benzo[c]thiadiazole with benzo[d]dioxol (e.g., antitumor thiazol-2-amines in ).
- Side-Chain Variations : Replace the dimethylamino butynyl group with cyclopentyl or aryl groups to assess hydrophobicity effects .
- Bioisosteres : Replace the carboxamide with sulfonamide or triazole moieties to modulate binding affinity .
Q. How to address challenges in cyclization steps during synthesis?
- Methodological Answer :
- Catalyst Optimization : Use iodine/TEA in DMF for efficient sulfur elimination; alternative catalysts like CuI may reduce side reactions .
- Inert Atmosphere : Conduct reactions under nitrogen to prevent oxidation of alkyne intermediates .
- Real-Time Monitoring : TLC or in situ IR tracks cyclization progress to avoid over-reaction .
Q. What in vitro assays evaluate the compound’s biological activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
